molecular formula C19H13N3O B3038409 2-amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 861208-23-3

2-amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B3038409
CAS No.: 861208-23-3
M. Wt: 299.3 g/mol
InChI Key: IGDAHWBHOGLRHU-UHFFFAOYSA-N
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Description

2-Amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile is a benzochromene derivative characterized by a fused chromene core substituted at the 4-position with a 3-pyridinyl group and functionalized with an amino (-NH₂) and cyano (-CN) group at positions 2 and 3, respectively. Its molecular formula is C₁₉H₁₃N₃O, with a molecular weight of 299.33 g/mol . The compound belongs to a class of heterocyclic molecules studied for their biological activities, particularly in oncology.

Properties

IUPAC Name

2-amino-4-pyridin-3-yl-4H-benzo[g]chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O/c20-10-16-18(14-6-3-7-22-11-14)15-8-12-4-1-2-5-13(12)9-17(15)23-19(16)21/h1-9,11,18H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDAHWBHOGLRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(C(=C(O3)N)C#N)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701181260
Record name 2-Amino-4-(3-pyridinyl)-4H-naphtho[2,3-b]pyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861208-23-3
Record name 2-Amino-4-(3-pyridinyl)-4H-naphtho[2,3-b]pyran-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861208-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(3-pyridinyl)-4H-naphtho[2,3-b]pyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile typically involves multi-component reactions. One common method is the reaction of salicylaldehyde, malononitrile, and a pyridine derivative under basic conditions. The reaction is often catalyzed by a base such as piperidine and carried out in an ethanol solvent . The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound features a chromene structure fused with a pyridine ring, which contributes to its unique chemical properties. The molecular formula is C19H13N3C_{19}H_{13}N_3, and it exhibits significant biological activity, particularly in cancer research.

Scientific Research Applications

1. Antiproliferative Activity

  • Mechanism of Action : 2-Amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile acts as an inhibitor of mitosis by disrupting microtubule assembly. It interferes with tubulin polymerization, which is critical during cell division.
  • Case Study : In vitro studies demonstrated that this compound inhibits mitosis in ovarian cancer cells by affecting the metaphase and anaphase stages, leading to cell cycle arrest. This suggests potential applications in cancer therapeutics .

2. Anticoagulant Properties

  • Research Findings : Preliminary studies indicate that this compound may exhibit anticoagulant effects similar to those of warfarin. Its potential to inhibit specific clotting factors could make it a candidate for further investigation in cardiovascular medicine .

3. Molecular Targeting

  • Biological Interaction : The compound's ability to bind to tubulin suggests its role as a molecular probe for studying microtubule dynamics and their implications in various diseases, including cancer and neurodegenerative disorders .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antiproliferative AgentInhibits mitosis by disrupting microtubule assembly; effective against ovarian cancer cells
AnticoagulantPotential anticoagulant properties; may inhibit clotting factors similar to warfarin
Molecular ProbingInteracts with tubulin; useful for studying microtubule dynamics

Additional Insights

Synthesis Methods
The synthesis of this compound typically involves multi-component reactions that can be optimized for yield and purity. Various conditions such as solvent choice and reaction temperature play crucial roles in the successful formation of this compound.

Comparison with Related Compounds
This compound can be compared with other aminochromenes that have similar structures but differ in their substituents, leading to variations in biological activity and chemical reactivity. For instance, compounds with different aromatic groups or additional functional groups may exhibit enhanced or diminished pharmacological effects.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of tubulin polymerization. By binding to the colchicine-binding site on tubulin, it prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in rapidly dividing cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural variations among benzochromene derivatives lie in the substituents at position 4. Below is a comparative analysis:

Compound Name Substituent at Position 4 Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2-Amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile 3-pyridinyl 299.33 Not reported -NH₂, -CN, pyridine
2-Amino-4-(3-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile (Compound E) 3-nitrophenyl Not reported Not reported -NH₂, -CN, nitro (-NO₂)
2-Amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile 4-methoxyphenyl 328.36 Not reported -NH₂, -CN, methoxy (-OCH₃)
2-Amino-4-(2-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile (4b) 2-fluorophenyl Not reported 234–237 -NH₂, -CN, fluoro (-F)
CN7:1h (4-(3,4,5-trimethoxyphenyl) derivative) 3,4,5-trimethoxyphenyl Not reported Not reported -NH₂, -CN, three methoxy groups
  • Electronic Effects: The 3-pyridinyl group is electron-deficient due to the nitrogen atom, contrasting with electron-donating groups like methoxy (-OCH₃) or electron-withdrawing groups like nitro (-NO₂). This impacts charge distribution and binding interactions .
  • Hydrogen Bonding: The amino (-NH₂) and cyano (-CN) groups participate in hydrogen bonding, as evidenced by crystal structures of related compounds (e.g., N-H⋯N and N-H⋯O interactions in 4-methoxyphenyl derivatives) .

Structure-Activity Relationship (SAR) Insights

Substituent Polarity: Nitro (-NO₂) and pyridinyl groups enhance electrophilicity, favoring interactions with tubulin or kinase active sites. Methoxy groups (-OCH₃) improve CNS permeability for neurotargets .

Steric Effects : Bulky substituents (e.g., indolyl in 4c) may hinder binding to narrow enzymatic pockets, reducing potency compared to planar groups like pyridinyl .

Biological Activity

2-amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound belonging to the chromene family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure, featuring both a pyridine ring and a nitrile group, contributes to its distinct chemical reactivity and biological activity.

The primary mechanism of action for this compound involves its interaction with tubulin proteins, specifically at the colchicine binding site. This interaction disrupts microtubule dynamics, inhibiting cell division and potentially leading to apoptosis in cancer cells.

Biochemical Pathways

  • Target Protein : Tubulin
  • Binding Site : Colchicine binding site
  • Effect on Microtubules : Disruption of assembly and disassembly processes
  • Resulting Action : Inhibition of cell division and induction of cell death

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound indicate potent activity, with some derivatives showing MIC values as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

In vitro studies have indicated that this compound possesses notable anticancer properties:

  • Cell Lines Tested : HCT-116 (colon), MCF-7 (breast), MDA-MB-231 (breast), A549 (lung)
  • Cytotoxicity Results : Several derivatives exhibited higher cytotoxicity than standard drugs like doxorubicin and 5-fluorouracil, particularly against lung and colon cancer cell lines .

Case Studies

  • Antimicrobial Evaluation :
    • Study Design : The compound was tested for its ability to inhibit biofilm formation and kill bacterial cells.
    • Results : Demonstrated significant bactericidal effects, with potential applications in developing new antibacterial agents.
  • Cytotoxicity Screening :
    • Methodology : MTT assay was employed to assess the viability of cancer cells after treatment with the compound.
    • Findings : Compounds derived from this compound showed strong cytotoxic effects on various cancer cell lines compared to control treatments .

Comparative Analysis

The biological activity of this compound can be compared to similar compounds in the chromene family.

Compound TypeActivityNotes
2-amino-4-aryl-4H-chromene-3-carbonitrilesAnticancerSimilar core structure; varying substituents affect potency
2-aminochromeno[2,3-b]pyridine-3-carbonitrilesAntifungalFused pyridine ring enhances biological properties

Q & A

What are the established synthetic methodologies for 2-amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile?

Basic Answer:
The compound is typically synthesized via multi-component reactions (MCRs) involving aromatic aldehydes, malononitrile, and α-naphthols. For example, microwave-assisted protocols under catalyst-free conditions in PEG-400 or ethanol at 100°C for 2–3 hours are widely used . Substituting the aldehyde component with 3-pyridinecarboxaldehyde would yield the target compound. Characterization involves IR (C≡N stretch ~2200 cm⁻¹), NMR (NH₂ signals at δ ~6.9 ppm), and HRMS .

Advanced Answer:
To optimize yield and purity, researchers can:

  • Vary catalysts : Magnetic nanocatalysts like Fe₃O₄@DMAP enable recyclable, aqueous-phase synthesis with yields >80% .
  • Adjust reaction media : PEG-400 enhances solubility of hydrophobic intermediates, while ethanol simplifies purification .
  • Monitor kinetics : Microwave irradiation reduces reaction time from hours to minutes compared to conventional heating . Validate purity via HPLC or single-crystal X-ray diffraction to resolve byproduct formation .

How is the structural conformation of this compound analyzed in crystallographic studies?

Basic Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include dihedral angles between aromatic rings (e.g., 86.08° between 4-methoxyphenyl and chromene rings) and puckering parameters (Q = 0.099 Å, θ = 109.8°) for the heterocyclic ring . Hydrogen bonding (N–H⋯N, N–H⋯O) stabilizes crystal packing .

Advanced Answer:
Discrepancies in crystallographic data arise from:

  • Thermal motion : Low-temperature (150 K) data collection minimizes atomic displacement errors .
  • Refinement models : Free refinement of NH₂ hydrogens vs. riding models for C–H groups reduces residual electron density .
  • Twinned crystals : Use SHELXL’s TWIN command to correct for pseudo-merohedral twinning, common in chromene derivatives .

What in vitro techniques assess protein-binding interactions of this compound?

Basic Answer:
Spectrofluorimetry quantifies binding constants (e.g., Kb ~10⁴ M⁻¹ for BSA) via Stern-Volmer plots. Circular dichroism (CD) detects conformational changes in proteins, while NMR (e.g., ¹H-¹⁵N HSQC) maps binding sites .

Advanced Answer:
Contradictions in binding data may stem from:

  • Quenching mechanisms : Distinguish static (complex formation) vs. dynamic (collisional) quenching via temperature-dependent fluorescence .
  • Protein conformation : BSA’s pH-dependent structural shifts alter binding affinities—validate under physiological pH (7.4) .
  • Competitive assays : Use site-specific probes (e.g., warfarin for Sudlow site I) to identify binding loci .

How do structural modifications influence biological activity in derivatives?

Basic Answer:
Substituents at C-4 (e.g., 3-nitrophenyl) enhance antitumor activity (IC₅₀ ~5 µM) by stabilizing interactions with tubulin . The 3-cyano group is critical for hydrogen bonding with target proteins .

Advanced Answer:
For SAR studies:

  • Electron-withdrawing groups : Nitro or fluoro substituents at C-4 improve antiproliferative activity by 10-fold via enhanced π-π stacking .
  • Heterocyclic fusion : Pyrazole or pyrimidine rings at C-3 modulate selectivity for kinase targets (e.g., IRAP) .
  • 3D-QSAR : Use Schrödinger’s Maestro to correlate steric/electronic properties with bioactivity .

How are green chemistry principles applied to its synthesis?

Basic Answer:
Aqueous-phase reactions, solvent-free microwave protocols, and recyclable catalysts (e.g., Fe₃O₄@DMAP) reduce waste. Ethanol or PEG-400 replace toxic solvents .

Advanced Answer:
Catalyst limitations :

  • Leaching : ICP-OES detects Fe₃O₄@DMAP leaching (<0.1 ppm) after 10 cycles .
  • Energy efficiency : Microwave irradiation lowers E-factor by 40% vs. thermal methods .
  • Lifecycle analysis : Compare atom economy (85% for MCRs) vs. step-counting for sustainability metrics .

What computational methods predict its binding modes with biological targets?

Basic Answer:
Docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like TFF3 or tubulin. Validate with SC-XRD or mutagenesis .

Advanced Answer:
Resolving discrepancies :

  • Ensemble docking : Account for protein flexibility by docking into multiple conformations (e.g., TFF3 monomer vs. dimer) .
  • MM/PBSA : Calculate binding free energies to reconcile differences between predicted and experimental IC₅₀ values .
  • QM/MM : Refine electronic interactions at active sites using Gaussian/Schrodinger hybrid workflows .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile
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2-amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile

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